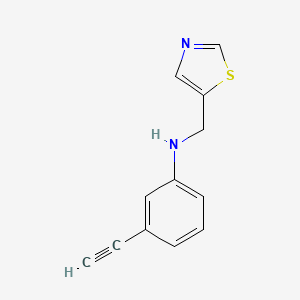
3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₀N₂S. This compound features a thiazole ring, an aniline group, and an ethynyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Aniline Group: The aniline group can be introduced through nucleophilic aromatic substitution or reduction of a nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, forming carbonyl compounds.
Reduction: Reduction reactions can target the thiazole ring or the aniline group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring and the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Various substituted thiazole and aniline derivatives.
Scientific Research Applications
3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethynyl-N-(1,3-thiazol-4-ylmethyl)aniline
- 3-ethynyl-N-(1,3-thiazol-2-ylmethyl)aniline
- 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)benzamide
Uniqueness
3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific substitution pattern on the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline is a thiazole-derived compound that has garnered interest in pharmaceutical research due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
The biological activity of this compound can be attributed to its interaction with various biological targets. Thiazole derivatives typically modulate multiple biochemical pathways:
- Enzyme Interaction : This compound may inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels and potentially enhancing cognitive functions.
- Cell Signaling Modulation : It can influence key signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In studies, compounds similar to this compound demonstrated effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Enterococcus faecalis | 78.12 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The antiproliferative effects of thiazole derivatives have been documented in various cancer cell lines. For instance, studies report IC50 values for related compounds against human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical cancer) | 226 |
| A549 (Lung cancer) | 242.52 |
These results indicate that the compound may inhibit cancer cell growth effectively .
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives includes considerations of solubility and bioavailability. Typically, these compounds exhibit:
- Solubility : Slightly soluble in water but more soluble in organic solvents like alcohol and ether.
- Absorption : The absorption characteristics can vary based on the structural modifications of the thiazole moiety.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound. One notable study investigated its effects on liver metabolism through activation of the constitutive androstane receptor (CAR), which plays a critical role in drug metabolism and detoxification processes .
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C12H10N2S/c1-2-10-4-3-5-11(6-10)14-8-12-7-13-9-15-12/h1,3-7,9,14H,8H2 |
InChI Key |
QEQJEIDRSCYIRS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















